沙莫替尼
描述
LY-3023414 是一种新型的、口服生物利用度高的抑制剂,旨在靶向磷酸肌醇 3-激酶 (PI3K) 和雷帕霉素的哺乳动物靶标 (mTOR) 途径。 这些途径在调节细胞生长、存活和代谢中至关重要,并且经常在各种癌症中失调 .
科学研究应用
LY-3023414 因其在治疗各种癌症方面的潜力而被广泛研究。其应用包括:
化学: 用作研究 PI3K/mTOR 途径的工具化合物。
生物学: 有助于理解 PI3K/mTOR 在细胞生长和存活中的作用。
医学: 目前正在进行 I 期和 II 期临床试验,以评估其在治疗实体瘤和其他恶性肿瘤中的疗效
工业: 在开发靶向癌症治疗方面具有潜在用途.
作用机制
LY-3023414 通过选择性抑制 I 类 PI3K 同种型、mTORC1/2 和 DNA 依赖性蛋白激酶 (DNA-PK) 来发挥其作用。 这种抑制导致下游底物(如 AKT、S6K、S6RP 和 4E-BP1)去磷酸化,导致细胞周期停滞和肿瘤生长减少 .
生化分析
Biochemical Properties
Samotolisib plays a significant role in biochemical reactions by inhibiting both PI3K and mTOR in an ATP-competitive manner . This inhibition may potentially suppress the PI3K/mTOR signaling pathway in tumor cells that overexpress PI3K and/or mTOR . The PI3K/mTOR pathway is upregulated in a variety of tumor cells and plays a key role in promoting cancer cell proliferation, survival, motility, and resistance to chemotherapy and radiotherapy .
Cellular Effects
Samotolisib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation in cancer cell lines . It also impacts cell signaling pathways, particularly the PI3K/AKT signaling pathway, which is elevated in certain types of cancer
Molecular Mechanism
The molecular mechanism of action of Samotolisib involves its binding and inhibition of certain PI3K isoforms and mTOR in the PI3K/mTOR signaling pathway . This inhibition can suppress the signaling pathway in tumor cells that overexpress PI3K and/or mTOR . mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion .
Temporal Effects in Laboratory Settings
In laboratory settings, Samotolisib has shown to inhibit cell proliferation in cancer cell lines and primary tumor growth in models over time
Metabolic Pathways
Samotolisib is involved in the PI3K/mTOR signaling pathway . It interacts with certain class I PI3K isoforms and mTOR, potentially suppressing the signaling pathway in tumor cells that overexpress PI3K and/or mTOR
Transport and Distribution
It is known that Samotolisib is orally bioavailable , but the specific details of its interaction with transporters or binding proteins, as well as any effects on its localization or accumulation, are still being studied.
Subcellular Localization
While it is known that Samotolisib targets the PI3K/mTOR signaling pathway
准备方法
LY-3023414 的合成涉及创建一个复杂的稠合咪唑喹啉酮结构。 该化合物在很宽的 pH 范围内具有高溶解度,这有利于其生物利用度 . 具体的合成路线和工业生产方法是专有的,未公开详细的信息。
化学反应分析
LY-3023414 经历了几种类型的化学反应,包括:
氧化和还原: 这些反应对于化合物在体内的代谢过程至关重要。
取代反应: 这些反应参与咪唑喹啉酮结构的修饰,以增强其抑制活性。
常用试剂和条件: 这些反应通常涉及标准有机溶剂和催化剂,在受控的温度和 pH 条件下进行。
相似化合物的比较
LY-3023414 的独特之处在于它同时抑制 PI3K 和 mTOR,这两个途径对于癌细胞存活至关重要。类似的化合物包括:
BEZ235: 另一种双重 PI3K/mTOR 抑制剂,但具有不同的药代动力学特性。
GDC-0980: 也靶向 PI3K 和 mTOR,但具有不同的化学结构。
BKM120: 主要是一种 PI3K 抑制剂,对 mTOR 有一定的活性
属性
IUPAC Name |
8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCFLVVUVBJNGT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1386874-06-1 | |
Record name | Samotolisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-3023414 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12167 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SAMOTOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。